(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Description
The compound “(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone” is a benzothiazine derivative featuring a 1,1-dioxido benzo[b][1,4]thiazine core. Key structural elements include:
- A 6-fluoro substituent on the benzothiazine ring, which enhances electronic withdrawal and may influence binding interactions.
- A 4-(benzyloxy)phenyl group at the 4-position, contributing steric bulk and lipophilicity.
- A pyrrolidin-1-yl methanone at the 2-position, providing a polar amide-like moiety that can modulate solubility and pharmacokinetic properties.
This compound shares structural homology with other benzothiazine derivatives reported in the literature, particularly those with sulfonyl or substituted aryl groups . Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization, as observed in analogous heterocyclic systems .
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c27-20-8-13-24-23(16-20)29(17-25(34(24,31)32)26(30)28-14-4-5-15-28)21-9-11-22(12-10-21)33-18-19-6-2-1-3-7-19/h1-3,6-13,16-17H,4-5,14-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXZMNMFPSJBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division. This makes it a potential target for the development of novel antibacterial agents.
Mode of Action
The exact mode of action for this compound is currently unknown. This could potentially inhibit bacterial cell division, providing an antimicrobial effect.
Biological Activity
The compound (4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that exhibits potential pharmacological properties. Its unique structural features, including a benzo[b][1,4]thiazine core and a fluorine atom, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzo[b][1,4]thiazine core : This moiety is known for its diverse biological activities.
- Fluorine atom : The presence of fluorine may enhance lipophilicity and biological activity.
- Pyrrolidine moiety : This component is often associated with neuroactive properties.
Pharmacological Properties
Recent studies have suggested that compounds with similar structures to (4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone exhibit a range of biological activities:
- MAO-B Inhibition : Compounds related to this structure have shown potent and selective inhibition of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases such as Parkinson’s disease. For instance, a derivative demonstrated an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory action compared to established drugs like rasagiline and safinamide .
- Neuroprotective Effects : The neuroprotective potential is attributed to its ability to reduce oxidative stress and inflammation in neuronal cells. Similar compounds have exhibited significant antioxidant effects and metal chelation abilities, which are crucial for neuroprotection .
- Anticancer Activity : Research has indicated that derivatives of benzothiazine compounds can modulate protein kinase activities, which are essential for cellular proliferation and survival in cancer cells. This modulation can lead to autophagic cell death in pancreatic cancer models .
The mechanisms through which (4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects include:
- Competitive Inhibition : Studies on similar compounds have revealed that they act as competitive inhibitors for MAO-B, altering the enzyme's catalytic activity in a dose-dependent manner .
- Metal Chelation : The ability to chelate metals contributes to its antioxidant properties and neuroprotective effects by preventing oxidative damage in neuronal tissues .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | 3h | MAO-B Inhibition | 0.062 µM |
| Study 2 | FTZ | Anticancer (Pancreatic) | N/A |
| Study 3 | Derivative X | Neuroprotection | N/A |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazine Derivatives
Key Observations:
- In contrast, 3,5-dimethoxy substituents (as in ) introduce electron-donating effects, which may alter reactivity in electrophilic substitution reactions.
- Aromatic Substituents : The 4-(benzyloxy)phenyl group confers greater lipophilicity than the 2,4-dimethylphenyl group in , impacting membrane permeability.
- Heterocyclic Cores : Unlike 1,2,4-triazole derivatives (e.g., ), the benzothiazine-1,1-dioxide core lacks tautomeric behavior but offers a rigid planar structure conducive to π-π stacking interactions.
Physicochemical and Pharmacological Implications
- Metabolic Stability : Fluorine substitution reduces susceptibility to oxidative metabolism, a feature shared with difluorophenyl-containing triazoles .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step protocols, including condensation reactions and heterocyclic ring formation. A stepwise approach may include:
- Step 1: Reacting a bromoacetyl intermediate with thiosemicarbazide in ethanol under acidic conditions to form a thiazolidinone precursor .
- Step 2: Introducing the benzyloxy-phenyl group via a Suzuki coupling or nucleophilic substitution, followed by fluorination at the 6-position using a fluorinating agent (e.g., Selectfluor®).
- Step 3: Functionalizing the thiazine ring with pyrrolidine via a methanone linkage, using coupling reagents like EDCI/HOBt . Key Consideration: Optimize solvent systems (e.g., DMF-acetic acid mixtures) and reaction times to avoid side products .
Q. What analytical techniques are critical for structural characterization?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: Confirm regiochemistry of the benzyloxy and fluoro substituents. Use -NMR to verify fluorination efficiency .
- X-ray Diffraction: Resolve conformational ambiguities in the thiazine-pyrrolidine methanone moiety .
- HPLC-MS: Monitor purity (>95%) and detect trace byproducts, especially sulfone derivatives from incomplete oxidation .
Q. What are the hypothesized biological targets or mechanisms of action?
Based on structural analogs:
- The benzothiazine sulfone group may inhibit kinases or G-protein-coupled receptors (GPCRs) via sulfone-oxygen interactions .
- The pyrrolidine methanone moiety could enhance blood-brain barrier penetration, suggesting CNS-targeted activity .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing diastereomeric byproducts?
Methodological Strategies:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce racemization .
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during thiazine ring formation .
- Purification: Use recrystallization from DMF-ethanol mixtures to isolate the desired diastereomer . Data Contradiction Note: Conflicting reports on fluorination efficiency (60–85%) suggest substrate-dependent reactivity; pre-activation of the aryl ring with Lewis acids (e.g., BF₃) may improve yields .
Q. How to resolve discrepancies in reported biological activity data across studies?
Approach:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Structural Analog Analysis: Cross-reference with compounds like 4-(trifluoromethyl)benzamide derivatives, where lipophilicity enhancements alter binding affinities .
Q. What computational strategies predict binding modes and selectivity?
Protocol:
- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for kinases) to model the benzothiazine sulfone interactions .
- MD Simulations: Assess stability of the pyrrolidine methanone group in hydrophobic binding pockets over 100-ns trajectories .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity to guide SAR .
Q. What methodologies assess environmental fate and ecotoxicological risks?
Framework:
- Degradation Studies: Hydrolytic stability tests (pH 2–12) to identify persistent intermediates .
- Bioaccumulation Potential: Calculate logP (predicted ~3.5) and assess binding to soil organic matter via batch sorption experiments .
- Toxicity Profiling: Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
